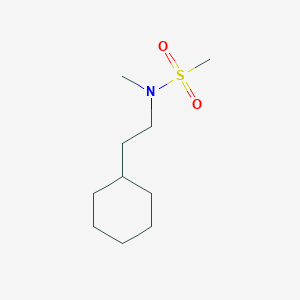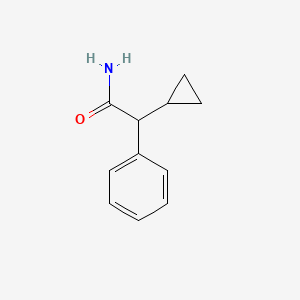
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide (CES) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has been used in various scientific research applications, including as a reagent in the synthesis of other chemical compounds, as a solvent in chemical reactions, and as a ligand in coordination chemistry. N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has also been used in the development of new drugs, particularly in the treatment of cancer and inflammation. Additionally, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The mechanism of action of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide is not fully understood. However, it has been reported that N-(2-cyclohexylethyl)-N-methylmethanesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-cyclohexylethyl)-N-methylmethanesulfonamide inhibits the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis and cell cycle arrest. N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has low toxicity and is relatively inexpensive. However, one limitation is that N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide in scientific research. One direction is the development of new drugs based on the structure of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide. Another direction is the synthesis of new metal-organic frameworks using N-(2-cyclohexylethyl)-N-methylmethanesulfonamide as a ligand. Additionally, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide could be used in the development of new materials for gas storage and catalysis. Finally, further studies are needed to fully understand the mechanism of action of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2-cyclohexylethyl)-N-methylmethanesulfonamide (N-(2-cyclohexylethyl)-N-methylmethanesulfonamide) is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-cyclohexylethyl)-N-methylmethanesulfonamide can be synthesized using different methods and has been used in various scientific research applications, including as a reagent in the synthesis of other chemical compounds, as a solvent in chemical reactions, and as a ligand in coordination chemistry. N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has also been used in the development of new drugs, particularly in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide and its potential applications in various fields.
Synthesemethoden
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide can be synthesized using different methods, including the reaction of N-methylmethanesulfonamide with 2-cyclohexylethylamine in the presence of a base, such as sodium hydride. Another method involves the reaction of N-methylmethanesulfonamide with 2-cyclohexylethylamine in the presence of a reducing agent, such as sodium borohydride. These methods have been reported in the literature, and they yield high purity and good yields of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-11(14(2,12)13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYOKJQJSEIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylethyl)-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)


![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)
![3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide](/img/structure/B7590710.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)